MAEM
Overview
Description
Methacrylamido-4-(2-aminoethyl)morpholine (MAEM) is a cationic monomer derived from morpholine. It is synthesized in a single step and characterized by various instrumental analyses such as FTIR, 1H, and 13C NMR . This compound is known for its use in creating novel copolymeric hydrogels, which have applications in various fields, including wastewater treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
MAEM is synthesized through a nucleophilic substitution reaction between 4-(2-aminoethyl)-morpholine and methacryloyl chloride . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The monomer is then characterized using techniques such as FTIR and NMR to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
MAEM undergoes various chemical reactions, including:
Polymerization: This compound can be polymerized through free radical aqueous polymerization to form copolymeric hydrogels.
Substitution Reactions: The amino group in this compound can participate in substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Polymerization: Common reagents include acrylamide (Aam) as a comonomer, and the reaction is typically carried out in an aqueous medium.
Substitution Reactions: Reagents such as methacryloyl chloride are used under controlled conditions to ensure the desired substitution.
Major Products Formed
Functionalized Derivatives: Substitution reactions can yield various functionalized derivatives of this compound, depending on the reagents used.
Scientific Research Applications
MAEM has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of MAEM-based hydrogels involves the interaction of the cationic groups with anionic substances, such as dyes in wastewater. The hydrogels swell and absorb the anionic dyes, effectively removing them from the solution . The molecular targets include the anionic groups of the dyes, and the pathways involved are primarily based on electrostatic interactions and adsorption kinetics .
Comparison with Similar Compounds
Similar Compounds
Methacrylamido-4-(2-hydroxyethyl)morpholine: Similar in structure but with a hydroxyethyl group instead of an aminoethyl group.
Methacrylamido-4-(2-methoxyethyl)morpholine: Contains a methoxyethyl group, offering different properties and reactivity.
Uniqueness
MAEM is unique due to its cationic nature and the presence of the aminoethyl group, which enhances its reactivity and interaction with anionic substances. This makes it particularly effective in applications such as wastewater treatment, where it can efficiently remove anionic dyes .
Properties
IUPAC Name |
O-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVTCFELAEIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84994-24-1 | |
Record name | 84994-24-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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